N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine
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Overview
Description
N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine is an organic compound with the molecular formula C12H15ClFN. It is characterized by the presence of a cyclopentane ring attached to an amine group, which is further connected to a benzene ring substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine typically involves the reaction of cyclopentanamine with 2-chloro-3-fluorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[(2-chloro-3-fluorophenyl)methyl]-N-(2-chloroethyl)cyclopentanamine: Contains an additional chloroethyl group, which may alter its chemical and biological properties.
N-[(2-chloro-3-fluorophenyl)methyl]cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring, potentially affecting its reactivity and interactions.
Uniqueness
N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine is unique due to its specific substitution pattern on the benzene ring and the presence of a cyclopentane ring. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN/c13-12-9(4-3-7-11(12)14)8-15-10-5-1-2-6-10/h3-4,7,10,15H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZBKNKZZUWMNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=C(C(=CC=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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